molecular formula C8H12N2O2 B093403 4-Amino-2,5-dimethoxyaniline CAS No. 17626-02-7

4-Amino-2,5-dimethoxyaniline

Cat. No. B093403
CAS RN: 17626-02-7
M. Wt: 168.19 g/mol
InChI Key: FOVOBTLEKSQTFG-UHFFFAOYSA-N
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Description

The compound 4-Amino-2,5-dimethoxyaniline is a chemical of interest in various fields of research due to its potential applications and structural properties. While the provided papers do not directly discuss 4-Amino-2,5-dimethoxyaniline, they do provide insights into related compounds and their synthesis, molecular structure, and chemical properties, which can be informative for a comprehensive analysis of 4-Amino-2,5-dimethoxyaniline.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one involves a degradation process followed by chlorination and treatment with ammonia . Another example is the synthesis of 2-Amino-4,5-Dimethylbenzoic Acid from 3,4-dimethyl aniline, which includes condensation, cyclization, and oxidation steps . These methods highlight the complexity and precision required in synthesizing such compounds, which would be similar for 4-Amino-2,5-dimethoxyaniline.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Amino-2,5-dimethoxyaniline is often elucidated using spectroscopic techniques and X-ray crystallography. For example, the structure of a bicyclic ortho-aminocarbonitrile derivative was determined using FT-IR, 1H NMR, and single crystal X-ray diffraction studies . Such detailed structural analysis is crucial for understanding the properties and potential applications of the compound.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar functional groups to 4-Amino-2,5-dimethoxyaniline can be complex, involving intermolecular and intramolecular interactions. For instance, hydrogen-bonded dimers and sheets were observed in the structures of 3-amino-4-anilino-1H-isochromen-1-one and its derivatives, demonstrating the importance of hydrogen bonding in the stability and reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The paper on the bicyclic ortho-aminocarbonitrile derivative provides a comprehensive analysis of its properties, including molecular electrostatic potential, Mulliken charges, and frontier molecular orbital analysis, which are essential for predicting reactivity and interactions with other molecules . Additionally, the ability of dendrimers incorporating 4-(n-octyloxy)aniline to self-assemble into nano-aggregates indicates the significance of molecular design in dictating physical properties .

Scientific Research Applications

  • Antioxidant Activity : A study describes the synthesis of new isatin derivatives by reacting isatin with 2,5-dimethoxyaniline, resulting in compounds like 3,3-bis(4-amino-2,5-dimethoxyphenyl)-1,3-dihydroindol-2-one. These compounds demonstrated significant chemical antioxidant activity (Andreani et al., 2010).

  • Synthesis of Amino-1,4-benzoquinones : Another study focused on synthesizing protected amino-1,4-benzoquinones by oxidizing 2,5-dimethoxyaniline derivatives. These compounds are used as building blocks in the synthesis of aminonaphthoquinone antibiotics, like salinisporamycin (Nawrat et al., 2011).

  • Electrochemical Applications : In a 2019 study, 2,5-dimethoxyaniline was electrochemically polymerized on glassy carbon electrodes. This modification significantly enhanced the oxidation of glutamic acids, indicating its potential use in differentiating glutamic acid chiral molecules (Zeng et al., 2019).

  • Bischler Indole Synthesis : Research from 1980 investigated the Bischler indole synthesis from 3,5-dimethoxyaniline. The study explored cyclization of amino ketones derived from 3,5-dimethoxyaniline to afford 2-arylindoles (Black et al., 1980).

  • Synthesis of Conducting Polymers : A 1994 study reported the chemical and electrochemical syntheses of poly(2,5-dimethoxyaniline), a novel, soluble, conducting polymer. It demonstrated efficient catalysis of the proton-dependent benzoquinone-hydroquinone couple (Storrier et al., 1994).

  • Anion Influence on Poly-2,5-dimethoxyaniline : The influence of different anions on the formation and electroactivity of poly-(2,5-dimethoxyaniline) was studied in 2000. This research showed significant variation in the electrochemical properties of the polymer depending on the type of anion present (Palys et al., 2000).

  • Electrochemical Stability Study : Another 1994 study focused on the electrochemical synthesis of poly(2,5-dimethoxyaniline) and its stability in solution, highlighting its capacitive behavior and conductivity (Pistoia & Rosati, 1994).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

There is renewed interest in the aminoglycoside class, including the development of new molecules with potent activity against otherwise highly resistant pathogens . Furthermore, the synthesis of analogs of flavones, coumarins, azocanes, chalcones, and aurones, which are frequently studied as lead compounds in drug discovery, has been reported .

properties

IUPAC Name

2,5-dimethoxybenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVOBTLEKSQTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170105
Record name 4-Amino-2,5-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,5-dimethoxyaniline

CAS RN

17626-02-7
Record name 4-Amino-2,5-dimethoxyaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017626027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2,5-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-2,5-DIMETHOXYANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F69XR9HP5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MM Shahin - … Research/Fundamental and Molecular Mechanisms of …, 1994 - Elsevier
The mutagenicity of 20 p-phenylenediamine derivatives has been investigated in Salmonella typhimurium. Tests were performed in the presence and in the absence of Aroclor 1254-…
Number of citations: 19 www.sciencedirect.com
KT Chung, L Kirkovsky, A Kirkovsky… - … Research/Reviews in …, 1997 - Elsevier
Monocyclic aromatic amines (MAAs) are environmental pollutants. Many of them are genotoxic and impose hazards to human health. The mutagenicity of more than 80 of these amines …
Number of citations: 106 www.sciencedirect.com
SA Kulkarni, D Moir, J Zhu - SAR and QSAR in Environmental …, 2007 - Taylor & Francis
Alterations in molecular structure are responsible for the differential biological response(s) of a chemical inside a biosystem. Structural and functional parameters that govern a …
Number of citations: 12 www.tandfonline.com

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